{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C₁₁H₁₄BrClO and a molecular weight of 277.59 g/mol . This compound is characterized by the presence of a benzene ring substituted with a bromine, chlorine, and methyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of {[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1-bromo-3-chloro-2-methylpropane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of {[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme . The pathways involved in its mechanism of action include nucleophilic substitution, oxidation, and reduction reactions, which modify the compound’s structure and activity .
Vergleich Mit ähnlichen Verbindungen
{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene can be compared with similar compounds such as:
Benzyl Chloride: Similar in structure but lacks the bromine and methyl groups, making it less reactive in certain nucleophilic substitution reactions.
Benzyl Bromide: Similar but lacks the chlorine and methyl groups, affecting its reactivity and applications.
1-Bromo-3-chloro-2-methylpropane: Similar but lacks the benzene ring, limiting its use in aromatic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C11H14BrClO |
---|---|
Molekulargewicht |
277.58 g/mol |
IUPAC-Name |
(1-bromo-3-chloro-2-methylpropan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H14BrClO/c1-11(8-12,9-13)14-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
DBDCGXKZNINRDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(CBr)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.